Tenovin-1

Description

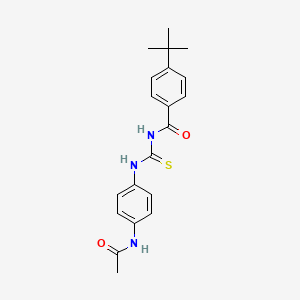

a SIRT1 inhibitor with antineoplastic activity; structure in first source

Properties

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJIWFCOPZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046920 | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380315-80-0 | |

| Record name | Tenovin-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOVIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenovin-1: A Dual-Mechanism Anticancer Agent Targeting Sirtuin-p53 and Autophagy Pathways

Executive Summary

Tenovin-1 is a potent small-molecule compound identified through cell-based screens for its ability to activate the p53 tumor suppressor pathway. Its mechanism of action in cancer cells is multifaceted, primarily revolving around the inhibition of NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This inhibition leads to the hyperacetylation and stabilization of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. Concurrently, and often independently of its effects on sirtuins and p53, this compound and its analogs disrupt cellular homeostasis by blocking autophagic flux. This is achieved by impairing lysosomal function, which prevents the degradation of autophagosomes and leads to the accumulation of cellular waste, ultimately triggering cell death. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and senescence to prevent malignant transformation. In many cancers where p53 is not mutated, its function is often suppressed by negative regulators, including the NAD⁺-dependent deacetylase SIRT1. SIRT1 deacetylates p53, promoting its degradation via the E3 ubiquitin ligase MDM2.[1] Consequently, inhibiting SIRT1 has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells.

This compound was discovered as a small molecule that activates p53-dependent transcription.[2] Subsequent studies revealed that it directly inhibits the enzymatic activity of both SIRT1 and SIRT2.[2][3] More recently, a second critical mechanism has been elucidated: the blockage of autophagic flux, a key cellular recycling process that cancer cells often exploit to survive metabolic stress.[4] This dual-action profile makes this compound a compelling compound for cancer research and therapeutic development.

Core Mechanism 1: SIRT1/SIRT2 Inhibition and p53 Activation

The SIRT1-p53 Signaling Axis

SIRT1 and SIRT2 are Class III histone deacetylases that play crucial roles in cell metabolism, stress resistance, and longevity. A key substrate of SIRT1 is the p53 protein. Under normal conditions, SIRT1 deacetylates p53 at lysine 382 (K382), which destabilizes p53 and facilitates its MDM2-mediated ubiquitination and subsequent proteasomal degradation.[2] This action effectively keeps p53 levels in check.

This compound's Interruption of the Axis

This compound functions as a direct inhibitor of the deacetylase activity of SIRT1 and SIRT2.[2][5] By binding to these sirtuins, this compound prevents the deacetylation of p53. This results in the accumulation of acetylated p53 (Ac-p53) at K382, a post-translational modification that enhances p53's stability and its ability to bind to DNA.[2] Stabilized and activated p53 can then translocate to the nucleus and initiate the transcription of its target genes. Treatment with this compound has been shown to elevate p53 protein levels within hours, without altering p53 mRNA levels, confirming its role in post-translational stabilization.[2][3]

Downstream Effects of p53 Activation

The activation of p53 by this compound triggers two primary tumor-suppressive outcomes:

-

Cell Cycle Arrest: p53 upregulates the expression of p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor that halts the cell cycle, preventing the proliferation of damaged cells.[2][3]

-

Apoptosis: p53 induces the expression of pro-apoptotic proteins such as PUMA and BAX, which initiate the intrinsic mitochondrial apoptotic cascade, leading to programmed cell death.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tenovin-1: A Dual Inhibitor of Sirtuin Deacetylases and Dihydroorotate Dehydrogenase

An In-depth Technical Guide on the Core Targets and Mechanisms of Action

Abstract

Tenovin-1, a small molecule initially identified as a p53 activator, exerts its primary effects through the inhibition of two key cellular enzymes: the NAD+-dependent protein deacetylases Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2). By targeting these sirtuins, this compound modulates the acetylation status of various protein substrates, leading to the activation of the p53 tumor suppressor pathway. More recent evidence has also identified dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, as a direct target of this compound. This dual-targeting mechanism underscores the compound's potential as a chemical probe for studying cellular metabolism and as a lead for the development of novel therapeutics. This guide provides a comprehensive overview of the primary targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets

This compound's biological activity is primarily attributed to its inhibitory action on two distinct classes of enzymes:

-

Sirtuin Deacetylases (SIRT1 and SIRT2): this compound inhibits the protein deacetylase activity of SIRT1 and SIRT2.[1][2][3] Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in regulating gene expression, metabolism, and cellular stress responses. The inhibition of SIRT1 and SIRT2 by this compound leads to the hyperacetylation of their respective substrates.[4]

-

Dihydroorotate Dehydrogenase (DHODH): this compound has been shown to directly inhibit the enzymatic activity of DHODH.[1][3][5] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.

Quantitative Data

The inhibitory potency of this compound and its more water-soluble analog, Tenovin-6, against their primary targets has been quantified in various studies. Due to the low aqueous solubility of this compound, comprehensive IC50 values are not always available; however, its activity is often compared to Tenovin-6.

| Compound | Target | IC50 Value | Reference |

| This compound | SIRT2 | Inhibits to the same extent as Tenovin-6 at 10 µM | [2] |

| DHODH | ~1.9 µM | [5] | |

| Tenovin-6 | SIRT1 | 21 µM | [2] |

| SIRT2 | 10 µM | [2] | |

| SIRT3 | 67 µM | [2] |

Signaling Pathways and Mechanisms of Action

Inhibition of SIRT1/SIRT2 and Activation of p53

The primary mechanism by which this compound activates p53 is through the inhibition of SIRT1 and SIRT2.[1][2] SIRT1 is known to deacetylate p53, leading to its ubiquitination and subsequent degradation by the proteasome, a process mediated by MDM2.[1][3] By inhibiting SIRT1, this compound prevents the deacetylation of p53, thereby stabilizing the protein and increasing its intracellular levels.[2][3] This leads to the activation of p53-dependent transcriptional programs, resulting in cell cycle arrest and apoptosis.[2][3]

Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway. This leads to a depletion of the pyrimidine nucleotide pool, which is essential for the synthesis of DNA and RNA. The resulting replicative stress can also contribute to the activation of p53 and cell cycle arrest.

Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis.

Experimental Protocols

In Vitro Sirtuin Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against SIRT1 and SIRT2 using a fluorescently labeled peptide substrate.

Workflow:

Caption: Workflow for in vitro sirtuin inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

-

Enzyme: Recombinant human SIRT1 or SIRT2.

-

Cofactor: NAD+ solution.

-

Substrate: Fluor-de-Lys®-SIRT1 (p53-derived) or Fluor-de-Lys®-SIRT2 (H3-derived) acetylated peptide substrate.

-

Inhibitor: this compound or Tenovin-6 dissolved in DMSO.

-

-

Assay Procedure:

-

To a 96-well plate, add NAD+ and the fluorescently labeled peptide substrate.

-

Add varying concentrations of this compound/6 or DMSO (vehicle control).

-

Initiate the reaction by adding the SIRT1 or SIRT2 enzyme.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing trypsin.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based p53 Activation Assay

This protocol outlines a method to assess the ability of this compound to increase p53 protein levels in cancer cell lines.

Detailed Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO for a specified duration (e.g., 2, 6, 24 hours).[3]

-

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53 and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative increase in p53 protein levels in this compound-treated cells compared to control cells.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Detailed Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., SCID or nude mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., BL2 Burkitt's lymphoma cells) into the flank of the mice.[2]

-

-

Tumor Growth and Treatment:

-

Allow the tumors to reach a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by intraperitoneal injection) or vehicle control to the respective groups according to a predetermined schedule and dosage.[6]

-

-

Tumor Measurement and Data Collection:

-

Measure the tumor volume periodically using calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the tumor growth in the this compound-treated group to the control group to determine the extent of tumor growth inhibition.

-

In Vitro DHODH Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on DHODH enzymatic activity.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human DHODH enzyme.

-

Substrates: Dihydroorotate and Coenzyme Q10 (or a synthetic electron acceptor like 2,6-dichloroindophenol - DCIP).

-

Assay buffer.

-

This compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, DHODH enzyme, and varying concentrations of this compound or DMSO.

-

Initiate the reaction by adding dihydroorotate and the electron acceptor.

-

Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).[5]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the absorbance data.

-

Determine the percentage of inhibition for each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

This compound is a valuable chemical tool with a dual mechanism of action, primarily targeting the sirtuin deacetylases SIRT1 and SIRT2, and the metabolic enzyme DHODH. Its ability to inhibit SIRT1/SIRT2 leads to the activation of the p53 tumor suppressor pathway, while its inhibition of DHODH disrupts pyrimidine biosynthesis. This multifaceted activity makes this compound a subject of interest for both basic research into cellular signaling and metabolism, and for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar small molecule inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenovin-1: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-1 is a small molecule inhibitor of the NAD+-dependent deacetylases Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2). Its discovery stemmed from a cell-based high-throughput screen for activators of the tumor suppressor protein p53. By inhibiting SIRT1 and SIRT2, this compound promotes the acetylation and subsequent activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. This whitepaper provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Discovery of this compound

This compound was identified through a cell-based high-throughput screening campaign designed to discover small molecules that can activate the p53 tumor suppressor pathway.[1] The primary screen utilized a human cancer cell line engineered with a p53-responsive reporter gene.

Experimental Workflow for Discovery

The discovery process for this compound followed a multi-step workflow, beginning with a primary screen of a chemical library and progressing through secondary assays and target identification studies.

Chemical Properties of this compound

This compound is a cell-permeable small molecule with the chemical name N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide. Due to its poor aqueous solubility, a more soluble analog, Tenovin-6, was synthesized and is often used in in vivo studies and some in vitro assays.[1]

| Property | Value | Reference |

| Molecular Formula | C20H23N3O2S | [2] |

| Molecular Weight | 369.48 g/mol | [2] |

| CAS Number | 380315-80-0 | [2] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥18.5 mg/mL (≥50 mM) | [2] |

| Water: Insoluble | [2] | |

| Storage | Store at -20°C | [2] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, which are Class III histone deacetylases. This inhibition leads to the hyperacetylation of various cellular proteins, most notably the tumor suppressor p53.

Inhibition of SIRT1 and SIRT2

This compound and its more soluble analog, Tenovin-6, have been shown to inhibit the deacetylase activity of both SIRT1 and SIRT2. The IC50 values for Tenovin-6 are reported to be 21 µM for SIRT1 and 10 µM for SIRT2.[2] This inhibition is crucial for its downstream effects on p53.

Activation of p53

The tumor suppressor p53 is a key substrate of SIRT1. Deacetylation of p53 by SIRT1 at lysine 382 leads to its inactivation and subsequent degradation mediated by the E3 ubiquitin ligase MDM2.[1][3] By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its accumulation in an acetylated, active state.[1][4] Activated p53 can then transcriptionally upregulate its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1]

Experimental Protocols

Cell-Based p53 Activation Assay

This protocol describes a method to assess the ability of this compound to induce p53 accumulation in cancer cells using Western blotting.

Materials:

-

Human cancer cell line expressing wild-type p53 (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound

-

DMSO (for stock solution)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53, anti-acetyl-p53 (Lys382), anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for the desired time (e.g., 6-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro SIRT1/SIRT2 Inhibition Assay (Fluorometric)

This protocol is based on the principle of commercially available fluorometric sirtuin activity assays (e.g., Fluor de Lys®).

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic sirtuin substrate (e.g., a peptide corresponding to p53 residues 379-382 with an acetylated lysine and a fluorescent reporter)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound or Tenovin-6

-

Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound or Tenovin-6 in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the Tenovin compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the SIRT1 or SIRT2 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the enzymatic reaction and add the developer solution.

-

Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value.[5]

Yeast Genetic Screen for Target Identification

This protocol provides a general outline for a yeast-based genetic screen to identify the cellular target of a small molecule.[6][7]

Materials:

-

Saccharomyces cerevisiae deletion library (e.g., heterozygous or homozygous diploid collection)

-

Yeast growth medium (e.g., YPD)

-

Tenovin-6 (more water-soluble than this compound for yeast studies)

-

96-well plates

-

Plate reader

Procedure:

-

Grow the yeast deletion strains in 96-well plates.

-

Add a sub-lethal concentration of Tenovin-6 to the growth medium.

-

Incubate the plates and monitor yeast growth over time by measuring the optical density (OD) at 600 nm.

-

Identify strains that exhibit hypersensitivity (i.e., significantly reduced growth) in the presence of Tenovin-6 compared to the wild-type control.

-

The deleted gene in the hypersensitive strains represents a candidate target or a gene in a pathway that is essential for overcoming the effects of the compound. For Tenovin-6, this screen identified Sir2 as a key target.[1]

Conclusion

This compound, discovered through a p53-based cellular screen, is a valuable chemical probe for studying the roles of SIRT1 and SIRT2 in cellular processes. Its ability to activate p53 through sirtuin inhibition has established it as a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biological activities and therapeutic potential of this compound and its analogs.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast genomics and drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From drug to protein: using yeast genetics for high-throughput target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenovin-1's Activation of the p53 Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the molecular mechanisms by which Tenovin-1 activates the p53 tumor suppressor pathway. It details the core signaling cascade, presents quantitative data on its activity, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

This compound is a small-molecule inhibitor that activates the p53 pathway primarily by targeting and inhibiting the NAD+-dependent deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] Under normal cellular conditions, SIRT1 and SIRT2 play a crucial role in suppressing p53 activity by deacetylating it at key lysine residues, particularly Lysine 382 (K382).[1][2] This deacetylation event marks p53 for ubiquitination by its primary negative regulator, the E3 ubiquitin ligase MDM2, leading to its subsequent degradation by the proteasome.[4][5]

This compound disrupts this regulatory cycle. By inhibiting SIRT1 and SIRT2, it prevents the deacetylation of p53.[6] This results in the accumulation of hyperacetylated p53. Acetylation at K382 sterically hinders the binding of MDM2, thereby protecting p53 from MDM2-mediated degradation.[1][4] The stabilized and acetylated p53 accumulates in the nucleus, where it functions as a potent transcription factor.[7] It then binds to the promoter regions of its target genes, such as CDKN1A (encoding p21) and PUMA, to induce cell cycle arrest and apoptosis, respectively.[1][2]

While the activation of p53 is a primary contributor to this compound's cytotoxic effects, studies have shown that it can also induce cell death in p53-null cancer cells, suggesting the existence of additional, p53-independent mechanisms of action.[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade through which this compound activates p53.

Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation, stabilization, and activation.

Data Presentation

The following tables summarize the quantitative effects of this compound and its more water-soluble analog, Tenovin-6, on sirtuin activity and cell viability.

Table 1: In Vitro Sirtuin Inhibition

| Compound | Target | IC50 Value (µM) | Source |

| Tenovin-6 | SIRT1 | 21 | [1][8] |

| Tenovin-6 | SIRT2 | 10 | [1][8] |

| Tenovin-6 | SIRT3 | 67 | [1] |

| This compound | SIRT2 | ~10* | [1] |

*this compound's poor water solubility prevented a full titration; however, at 10 µM, it inhibited SIRT2 to the same degree as 10 µM Tenovin-6.[1]

Table 2: Cellular Activity of this compound

| Cell Line | p53 Status | Treatment | Effect | Source |

| BL2 (Burkitt's Lymphoma) | Wild-Type | 10 µM this compound for 48 hours | >75% cell death | [1] |

| Various Tumor Lines | Wild-Type | Varies | p53 protein levels increase within 2 hours | [1][4] |

| HCT116 | Wild-Type | 10 µM this compound for 48 hours | Higher susceptibility to cell death | [1] |

| HCT116 p53-/- | Null | 10 µM this compound for 48 hours | Lower susceptibility to cell death | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Immunoprecipitation (IP) and Western Blotting for Acetylated p53

This protocol is designed to detect the increase in K382-acetylated p53 following this compound treatment.

A. Cell Lysis

-

Culture cells (e.g., HCT116 or MCF7) to 80-90% confluency in 10 cm plates.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6-8 hours).

-

Aspirate the media and wash the cell monolayer once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 0.5 mL of ice-cold RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to each plate.

-

Incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonicate the lysate briefly (3 pulses of 5 seconds each) on ice to shear DNA.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

B. Immunoprecipitation

-

Normalize the protein concentration for all samples. Take 500-1000 µg of total protein from each sample in a final volume of 500 µL with lysis buffer.

-

Optional Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to each lysate and incubate with gentle rocking for 1 hour at 4°C to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute and transfer the supernatant to a new tube.

-

Add 2-4 µg of a p53 primary antibody (e.g., mouse monoclonal anti-p53, DO-1) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rocking.

-

Add 30 µL of Protein A/G agarose bead slurry to each tube and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.

-

Carefully aspirate the supernatant. Wash the bead pellet five times with 1 mL of ice-cold cell lysis buffer.

C. Western Blotting

-

After the final wash, resuspend the bead pellet in 40 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to elute proteins and denature them.

-

Centrifuge at 14,000 x g for 1 minute.

-

Load the supernatant onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-p53 (Lys382).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Control: Perform a parallel Western blot on input lysates (before IP) using antibodies for total p53 and a loading control (e.g., β-actin or GAPDH) to confirm p53 stabilization and equal protein loading.

Protocol 2: Cell Viability WST-1 Assay

This colorimetric assay quantifies the cytotoxic effect of this compound.

-

Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 50 µM). Include wells with vehicle control (DMSO) and wells with medium only (background control).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Experimental Workflow Diagram

The diagram below outlines the workflow for the Immunoprecipitation and Western Blotting experiment described in Protocol 1.

Caption: Workflow for detecting acetylated-p53 via Immunoprecipitation and Western Blotting.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53 Activation: a case against Sir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53 activation vs. stabilization: an acetylation tale from the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

Tenovin-1: An In-Depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-1 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2. Its discovery has garnered significant interest within the scientific community due to its potent anti-cancer properties, which are primarily mediated through the activation of the p53 tumor suppressor pathway and the modulation of autophagy. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways

This compound exerts its cellular effects through two primary, yet distinct, signaling cascades:

-

SIRT1/SIRT2 Inhibition and p53 Activation: this compound inhibits the deacetylase activity of SIRT1 and SIRT2.[1][2][3] This inhibition leads to the hyperacetylation of various cellular proteins, including the tumor suppressor p53. Acetylation of p53 at key lysine residues prevents its ubiquitination and subsequent degradation by the E3 ubiquitin ligase MDM2.[1][2] The stabilized and activated p53 then translocates to the nucleus, where it transcriptionally activates target genes such as CDKN1A (encoding p21), leading to cell cycle arrest, and other pro-apoptotic genes, ultimately inducing apoptosis in cancer cells.[2]

-

Autophagy Inhibition: Independently of its effects on sirtuins and p53, this compound has been shown to inhibit autophagic flux. This process is crucial for cellular homeostasis and survival, particularly in cancer cells. This compound impairs lysosomal function, leading to the accumulation of autophagosomes and a blockage in the degradation and recycling of cellular components. This disruption of autophagy can contribute to cell death, especially in cancer cells that are highly dependent on this process for survival.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound and its more soluble analog, Tenovin-6.

| Compound | Target | IC50 | Reference |

| Tenovin-6 | SIRT1 | 21 µM | [2] |

| Tenovin-6 | SIRT2 | 10 µM | [2] |

| This compound | SIRT2 | Similar inhibition to Tenovin-6 at 10 µM | [2] |

Table 1: Sirtuin Inhibition by Tenovins. The IC50 values for Tenovin-6, a more water-soluble analog of this compound, against human SIRT1 and SIRT2 are presented. Due to solubility issues, a precise IC50 for this compound is not available, but its inhibitory effect on SIRT2 at a 10 µM concentration is comparable to that of Tenovin-6.

| Cell Line | Treatment | Effect | Time Point | Reference |

| ARN8 | 5 µM this compound | Increase in p53 protein levels | 4 hours | [4] |

| HCT116 (p53 wt) | 5 µM this compound | Induction of p21 expression | 24 hours | [4] |

| BL2 | 10 µM this compound | >75% cell death | 48 hours | [2] |

Table 2: Cellular Effects of this compound. This table highlights the impact of this compound on key downstream markers and cell viability in different cancer cell lines.

Signaling Pathway Diagrams

Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.

Caption: this compound inhibits autophagy by impairing lysosomal function.

Experimental Protocols

Sirtuin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits used in the characterization of sirtuin inhibitors.[5]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human SIRT1 or SIRT2 enzyme in assay buffer.

-

Prepare a solution of a fluorogenic acetylated peptide substrate and NAD+ in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of this compound.

-

Add the diluted enzyme to each well.

-

Initiate the reaction by adding the substrate/NAD+ solution.

-

Incubate the plate at 37°C for 1 hour.

-

Add a developer solution containing a protease to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Incubate for 15 minutes at room temperature.

-

-

Data Analysis:

-

Measure fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Western Blotting for p53 and p21

This protocol is a standard method for analyzing protein expression levels.[4]

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, p21, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qPCR) for p21 mRNA

This protocol measures changes in gene expression.[6]

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound.

-

Extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a reaction mix containing cDNA, forward and reverse primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Perform qPCR using a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Calculate the relative expression of CDKN1A mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

Autophagy Flux Assay (LC3-II Western Blot)

This protocol assesses the impact of this compound on autophagy.[7][8][9]

-

Cell Treatment:

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the treatment period.

-

-

Western Blotting:

-

Perform Western blotting as described above, using a primary antibody specific for LC3.

-

-

Analysis:

-

Analyze the levels of LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An accumulation of LC3-II in the presence of the lysosomal inhibitor, which is further enhanced by this compound, indicates an inhibition of autophagic flux.

-

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of viability.[10][11][12][13]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired duration.

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Co-Immunoprecipitation (Co-IP) of p53 and MDM2

This technique is used to study protein-protein interactions.[14][15][16]

-

Cell Lysis:

-

Treat cells with this compound.

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an antibody against p53 or MDM2 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to confirm their interaction.

-

Conclusion

This compound is a multifaceted small molecule with significant potential in cancer therapy. Its ability to concurrently activate the p53 pathway through SIRT1/SIRT2 inhibition and disrupt cellular homeostasis via autophagy inhibition presents a powerful dual-pronged attack on cancer cells. The experimental protocols and data provided in this guide offer a foundational resource for researchers seeking to further investigate the intricate downstream signaling of this compound and explore its therapeutic applications. Further research into the precise molecular interactions and the interplay between these two major pathways will be crucial for the clinical development of this compound and its analogs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Counting & Health Analysis [sigmaaldrich.com]

- 14. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicine.tulane.edu [medicine.tulane.edu]

- 16. A genetic approach to mapping the p53 binding site in the MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Tenovin-1 on p21 Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Tenovin-1 on the expression of the p21 protein, a critical regulator of cell cycle progression. This compound, a small molecule inhibitor of the sirtuin family of deacetylases, has garnered significant interest for its potential as an anticancer agent. Understanding its molecular mechanisms, particularly its impact on key cell cycle regulators like p21, is paramount for its therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound primarily functions as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent protein deacetylases.[1][2] The inhibition of these sirtuins by this compound triggers a cascade of events that ultimately leads to an increase in p21 protein expression through both p53-dependent and p53-independent mechanisms.

Quantitative Data Summary: this compound's Effect on p21 Expression

The following table summarizes the observed effects of this compound and its analogs on p21 mRNA and protein levels across various cancer cell lines.

| Compound | Cell Line | p53 Status | Concentration | Treatment Time | Effect on p21 mRNA | Effect on p21 Protein | Reference |

| This compound | MCF-7 | Wild-type | 10 µM | 2, 4, 8, 16, 24 hr | Increased | Increased | [2] |

| Tenovin-6 | Gastric Cancer Cells | Not Specified | 2 µM | 6, 24 hr | Increased | Not Specified | [3] |

| Tenovin-D3 | MDAMB468 | Mutant | Not Specified | 8 hr | Markedly Increased | Increased | [4] |

| Tenovin-D3 | MDAMB231 | Mutant | Not Specified | 6 hr | Increased | Not Specified | [4] |

| Tenovin-D3 | SAOS2 | Null | Not Specified | 6 hr | Increased | Not Specified | [4] |

| Tenovin-6 | MDAMB468 | Mutant | Not Specified | 6, 16 hr | Increased | Not Specified | [4] |

| Tenovin-6 | MDAMB231 | Mutant | Not Specified | 6, 16 hr | Increased | Not Specified | [4] |

Signaling Pathways

The induction of p21 by this compound can occur through two primary pathways:

p53-Dependent Pathway

In cancer cells with wild-type p53, this compound's inhibition of SIRT1 is the predominant mechanism. SIRT1 normally deacetylates and inactivates p53.[5] By inhibiting SIRT1, this compound leads to the accumulation of acetylated, active p53.[2] Activated p53 then acts as a transcription factor, binding to the promoter of the CDKN1A gene and upregulating the transcription of p21.[2][5]

Caption: p53-dependent pathway of this compound-induced p21 expression.

p53-Independent Pathway

Interestingly, Tenovin analogs, such as Tenovin-D3, have been shown to induce p21 expression in a p53-independent manner.[6][7] This effect is strongly associated with the inhibition of SIRT2.[4][6] While the precise downstream effectors of SIRT2 that regulate p21 are still under investigation, this pathway is significant as it suggests that Tenovins could be effective in cancers with mutated or deleted p53.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenovin-1: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Executive Summary: Tenovin-1 is a potent small-molecule inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). By targeting these key enzymes, this compound triggers a cascade of cellular events, primarily centered around the activation of the p53 tumor suppressor protein. This activation leads to two critical anti-neoplastic outcomes: apoptosis and cell cycle arrest. This technical document provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound, along with detailed experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Mechanism of Action: From Sirtuin Inhibition to p53 Activation

This compound's primary mechanism of action is the inhibition of SIRT1 and SIRT2, which are Class III histone deacetylases.[1][2][3] Sirtuins play a crucial role in regulating cellular processes by deacetylating various protein substrates, including key tumor suppressors.

1.1 Inhibition of SIRT1 and SIRT2 SIRT1 and SIRT2 are known to deacetylate the p53 tumor suppressor protein at lysine 382 (K382).[1][4] This deacetylation marks p53 for ubiquitination and subsequent degradation by the E3 ubiquitin ligase, MDM2, thereby keeping p53 levels low in unstressed cells.[2][5] this compound directly interferes with the deacetylase activity of SIRT1 and SIRT2.[1][5] This inhibitory action is central to its anti-cancer effects.

1.2 p53 Acetylation and Stabilization By inhibiting SIRT1/SIRT2, this compound promotes the hyperacetylation of p53 at K382.[1][4] Acetylated p53 is protected from MDM2-mediated degradation, leading to its stabilization and accumulation in the nucleus within hours of treatment, without altering p53 mRNA levels.[1][2][5] This elevated level of active p53 allows it to function as a potent transcription factor, upregulating the expression of its downstream target genes, most notably CDKN1A (which codes for p21) and various pro-apoptotic proteins.[1][4]

Induction of Apoptosis

This compound's ability to stabilize p53 leads to robust induction of apoptosis. However, its cytotoxic effects are not strictly dependent on p53, indicating multiple pathways to cell death.

2.1 p53-Dependent Apoptosis In cancer cells with wild-type p53, this compound treatment leads to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and PUMA. This initiates the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.[6][7] This form of cell death is caspase-mediated.[6][7]

2.2 p53-Independent Apoptosis Notably, this compound can induce cell death even in p53-null or mutant cell lines.[1] In these cases, it triggers a caspase-independent cell death pathway.[6][7] This process involves the nuclear translocation of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein that causes chromatin condensation and large-scale DNA fragmentation.[6][7] This p53-independent mechanism is significant as it suggests a therapeutic window for cancers with mutated or deleted p53, which are often resistant to conventional therapies. In some p53-null Ewing's sarcoma cells, lower concentrations of this compound were found to be more effective at inducing cell death than higher concentrations, a phenomenon described as a nonlinear concentration response.[6][7]

Induction of Cell Cycle Arrest

A primary cellular response to p53 activation is a halt in cell cycle progression, which prevents the proliferation of damaged cells. This compound effectively induces cell cycle arrest, predominantly through the p53-p21 axis.

3.1 G1 Phase Arrest The most commonly observed effect of this compound on the cell cycle is arrest in the G1 phase.[8] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKI) p21 (also known as WAF1/CIP1).[1][4] p21 then binds to and inhibits cyclin D/CDK4/6 and cyclin E/CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry. This results in a robust G1 arrest.[9][10]

3.2 G2/M Phase Arrest While G1 arrest is the predominant outcome, studies in certain sarcoma cell lines have shown that this compound can also induce a significant increase in the population of cells in the G2/M phase, accompanied by a decrease in the G1 and S phase populations.[11] This suggests that the specific cellular context and genetic background of the cancer cell can influence the precise checkpoint at which the cell cycle is halted.

Quantitative Efficacy Data

The following tables summarize key quantitative data from studies investigating the efficacy of this compound and its more water-soluble analog, Tenovin-6.

Table 1: In Vitro Sirtuin Inhibition

| Compound | Target | IC50 Value | Reference(s) |

|---|---|---|---|

| Tenovin-6 | Human SIRT1 | 21 µM | [1][5] |

| Tenovin-6 | Human SIRT2 | 10 µM | [1][5] |

| Tenovin-6 | Human SIRT3 | 67 µM | [1] |

| this compound | Human SIRT2 | Similar inhibition to Tenovin-6 at 10 µM |[1] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Treatment | Result | Reference(s) |

|---|---|---|---|---|---|

| BL2 | Burkitt's Lymphoma | Wild-Type | 10 µM this compound for 48 hr | >75% cell death | [1] |

| MDA-MB-231 | Breast Cancer | Mutant | 10 µM this compound for 48 hr | High sensitivity (cell death) | [1] |

| MDA-MB-468 | Breast Cancer | Mutant | 10 µM this compound for 48 hr | High sensitivity (cell death) | [1] |

| ARN8 | Melanoma | Wild-Type | 10 µM this compound for 48 hr | ~50% cell death | [1] |

| NHDF | Normal Fibroblasts| Wild-Type | High concentrations | Primarily cytostatic, less toxic than in cancer cells |[1] |

Table 3: Effect of Tenovin-6 on Cell Cycle Distribution in DLBCL Cell Lines

| Cell Line | Treatment (24 hr) | % G1 Phase (Change vs Control) | % S Phase (Change vs Control) | Reference(s) |

|---|---|---|---|---|

| OCI-Ly1 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |

| DHL-10 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |

| U2932 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |

| RIVA | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |

| HBL1 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |

| OCI-Ly10 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |

Note: DLBCL stands for Diffuse Large B-cell Lymphoma. Data reflects a dose-dependent trend.

Key Experimental Protocols

The following are standardized protocols for assessing the effects of this compound on cell lines.

5.1 Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14]

-

Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

5.2 Cell Cycle Analysis (Propidium Iodide Staining) This method uses the fluorescent intercalating agent propidium iodide (PI) to quantify DNA content and determine cell cycle phase distribution via flow cytometry.

-

Plating & Treatment: Seed cells in 6-well plates. After adherence, treat with the desired concentration of this compound for a specific time (e.g., 24 or 48 hours).

-

Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

5.3 Western Blot Analysis for p53 and p21 This technique is used to detect and quantify levels of specific proteins.

-

Plating & Treatment: Culture cells in 6-well or 10-cm dishes and treat with this compound for the desired time (e.g., 2, 6, 24 hours).

-

Lysis: Wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Probing: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total p53, acetylated-p53 (K382), p21, and a loading control (e.g., β-actin or GAPDH), typically overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound is a valuable chemical probe and a promising therapeutic lead that validates the SIRT1/SIRT2-p53 axis as a critical target in oncology. Its dual ability to induce both apoptosis and cell cycle arrest in a manner that can be independent of p53 status makes it particularly compelling. Further research and development, particularly focusing on improving the solubility and pharmacokinetic properties of this compound analogs like Tenovin-6, are warranted. Future studies should continue to explore its efficacy in combination with other chemotherapeutic agents and investigate its potential in treating a broader range of malignancies, including those with p53 mutations that are currently difficult to treat.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell cycle control by PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UCN-01-induced cell cycle arrest requires the transcriptional induction of p21(waf1/cip1) by activation of mitogen-activated protein/extracellular signal-regulated kinase kinase/extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tenovin-1 in Neuroblastoma: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. Tenovin-1, a small molecule inhibitor of the sirtuin family of deacetylases, specifically SIRT1 and SIRT2, has emerged as a promising therapeutic agent in various cancers. This technical guide provides an in-depth overview of the research applications of this compound and its more soluble analog, Tenovin-6, in the context of neuroblastoma. It details the mechanism of action, summarizes key quantitative findings, provides experimental protocols, and visualizes the involved signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. A critical target of SIRT1 is the tumor suppressor protein p53. By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its stabilization, activation, and subsequent induction of cell cycle arrest and apoptosis.[1]

Furthermore, in neuroblastoma, SIRT2 has been implicated in the stabilization of the MYCN oncoprotein. Inhibition of SIRT2 by compounds like this compound can promote the degradation of MYCN via the ubiquitin-proteasome pathway, offering a targeted approach for MYCN-amplified neuroblastomas.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its analog Tenovin-6 in neuroblastoma and other cancer cell lines.

Table 1: In Vitro Efficacy of Tenovin Analogs (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tenovin-6 | - | Purified Human SirT1 | 21 | [1] |

| Tenovin-6 | - | Purified Human SirT2 | 10 | [1] |

| Tenovin-6 | - | Purified Human SirT3 | 67 | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroblastoma

The following diagram illustrates the proposed mechanism of action of this compound in neuroblastoma cells, leading to p53 activation and MYCN degradation.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on neuroblastoma cells.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human neuroblastoma cell lines such as SK-N-AS (p53 wild-type, MYCN non-amplified), SH-SY5Y (p53 wild-type, MYCN non-amplified), and IMR-32 (p53 wild-type, MYCN amplified) can be used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The incubation time will vary depending on the specific assay.

Cell Viability Assay (MTT Assay)

-

Seed neuroblastoma cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Seed neuroblastoma cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) can be quantified.

Western Blot Analysis

-

Treat neuroblastoma cells with this compound for the specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SIRT1, SIRT2, p53, acetylated-p53 (Lys382), MYCN, and cleaved caspase-3 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Inoculation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Tenovin-6 (due to its better solubility) or vehicle control via intraperitoneal (i.p.) or oral gavage at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = 0.5 x length x width²) and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound and its analogs represent a promising class of compounds for the treatment of neuroblastoma, particularly those with MYCN amplification. Their dual mechanism of action, involving both p53 activation and MYCN destabilization, provides a strong rationale for their further investigation. The protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound in neuroblastoma and to contribute to the development of novel treatment strategies for this challenging pediatric cancer. Further research is warranted to establish comprehensive dose-response relationships in a broader range of neuroblastoma cell lines and to optimize in vivo treatment regimens.

References

Investigating the Effects of Tenovin-1 in Melanoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Tenovin-1, a potent small-molecule inhibitor of sirtuins, on melanoma cell lines. This document details the mechanism of action, experimental protocols, and expected outcomes, supported by data from peer-reviewed literature, to aid researchers in designing and executing studies investigating this compound as a potential therapeutic agent for melanoma.

Introduction to this compound and its Role in Melanoma

This compound is a cell-permeable small molecule that has been identified as an inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] In the context of melanoma, where SIRT1 is often overexpressed, this compound's inhibitory action has significant anti-tumor implications.[1][3] By inhibiting SIRT1/2, this compound prevents the deacetylation of key tumor suppressor proteins, most notably p53. This leads to the stabilization and activation of p53, which in turn transcriptionally activates its downstream targets, such as the cyclin-dependent kinase inhibitor p21.[1][3] The activation of the p53 pathway ultimately results in anti-proliferative effects, including cell cycle arrest and apoptosis in melanoma cells.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound and its more soluble analog, Tenovin-6, in melanoma cell lines.

| Compound | Target | IC50 (µM) | Reference |

| Tenovin-6 | SIRT1 | 21 | [2] |

| Tenovin-6 | SIRT2 | 10 | [2] |

| Tenovin-6 | SIRT3 | 67 | [2] |

Table 1: Inhibitory Concentration (IC50) of Tenovin-6 against Sirtuins. This table presents the half-maximal inhibitory concentrations of Tenovin-6 for human SIRT1, SIRT2, and SIRT3.

| Cell Line | Compound | IC50 (µM) | Reference |

| A375 | JW-1-283 (this compound analog) | 2.2 | |

| M14 | JW-1-283 (this compound analog) | 11.3 | |

| RPMI-7951 | JW-1-283 (this compound analog) | 11.1 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating its effects in melanoma cell lines.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on melanoma cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on melanoma cell lines and to calculate the IC50 value.

Materials:

-

Melanoma cell lines (e.g., A375, Hs294T, G361)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the ability of single melanoma cells to form colonies.

Materials:

-

Melanoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Treatment: Treat melanoma cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours in a T25 flask.

-

Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low, known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free complete culture medium.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.

-

Colony Fixation and Staining:

-

Wash the plates twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

-